2-Chloro-2'-piperidinomethyl benzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUZDJJZGWTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643602 | |
| Record name | (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804437-65-8 | |
| Record name | (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Chloro 2 Piperidinomethyl Benzophenone
Strategic Retrosynthesis of the Benzophenone (B1666685) Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For 2-Chloro-2'-piperidinomethyl benzophenone, the primary disconnection is at the carbonyl-aryl bond, suggesting a Friedel-Crafts acylation as a key step.
Friedel-Crafts Acylation as a Primary Synthetic Route
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. pearson.comnih.gov This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). pearson.comoregonstate.edu
To synthesize the benzophenone skeleton of the target molecule, one of the aromatic rings acts as the substrate while the other is part of the acylating agent. pearson.com For instance, a Friedel-Crafts acylation between benzene (B151609) and a substituted benzoyl chloride can be employed. rsc.org Specifically, the reaction could involve benzene and 2-chlorobenzoyl chloride, catalyzed by AlCl₃, to form 2-chlorobenzophenone (B131818). google.com The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. pearson.com
The efficiency and regioselectivity of the Friedel-Crafts acylation can be influenced by the substituents present on the aromatic rings. oregonstate.edu Electron-donating groups on the substrate can activate the ring towards acylation, while electron-withdrawing groups can deactivate it.
Alternative Methods for Benzophenone Skeleton Formation
While Friedel-Crafts acylation is a common method, other strategies exist for the formation of the benzophenone skeleton. One such method involves the reaction of a trihalomethylbenzene with a halobenzene in the presence of a Lewis acid, followed by hydrolysis. google.com For example, reacting a trihalomethylbenzene with a halobenzene can form a bisphenyl dihalomethane, which upon reaction with water yields a halobenzophenone. google.com
Another approach is the oxidation of diphenylmethane (B89790) derivatives. For instance, 5-methyl-1-[α-(o-chlorophenyl)-o-tolyl]imidazole can be oxidized using Jones reagent in acetic acid to yield 2'-chloro-2-(5-methylimidazol-1-yl)benzophenone. prepchem.com
Introduction of the 2-Chloro Substituent
The presence of a chlorine atom at the 2-position of one of the phenyl rings is a key structural feature. This can be achieved either by direct chlorination of a benzophenone precursor or by using a starting material that already contains the chloro substituent.
Regioselective Chlorination Strategies
Direct chlorination of benzophenone can lead to a mixture of isomers, making regioselective synthesis challenging. The reactivity and orientation of the incoming chloro group are influenced by the existing carbonyl group, which is a deactivating meta-director. However, the presence of other activating or deactivating groups can influence the position of chlorination. nih.gov
To achieve regioselectivity, specific chlorinating agents and reaction conditions are necessary. For instance, the chlorination of certain benzophenone derivatives can be controlled to yield specific isomers. nih.gov
Precursors Incorporating the Chloro Moiety
A more direct and common approach is to use a precursor that already contains the chlorine atom in the desired position. For the synthesis of this compound, this would typically involve starting with 2-chlorobenzoyl chloride or 2-chlorobenzoic acid. google.comchemicalbook.com 2-Chlorobenzoyl chloride can be synthesized by reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of phosphorus pentachloride or from 2-chlorobenzoic acid and thionyl chloride. chemicalbook.com
Using a pre-chlorinated starting material like 2-chlorobenzoyl chloride in a Friedel-Crafts reaction with benzene ensures that the chlorine atom is correctly positioned on the benzophenone core. google.com
Incorporation of the 2'-Piperidinomethyl Group
The final key structural element to be introduced is the piperidinomethyl group at the 2'-position of the second phenyl ring. This is typically achieved through a Mannich reaction. mdpi.com
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov In this case, the substrate would be a 2'-substituted benzophenone with an active hydrogen, formaldehyde (B43269), and piperidine (B6355638). The reaction results in the aminomethylation of the substrate, introducing the piperidinomethyl group. nih.gov
An alternative strategy involves using a precursor that already contains a reactive group at the 2'-position, which can then be converted to the piperidinomethyl group. For example, a 2'-(chloromethyl)benzoyl derivative could be used. pg.gda.plgoogle.com The chloromethyl group can then undergo nucleophilic substitution with piperidine to form the desired product. The synthesis of 2-(chloromethyl)benzoyl chloride from 3H-isobenzofuran-1-one has been reported. pg.gda.pl This intermediate can then react with various nucleophiles. pg.gda.pl
The choice of synthetic route depends on the availability of starting materials, desired yield, and the ease of purification of the intermediates and the final product.
Mannich-Type Reaction Mechanisms
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov In the context of synthesizing the target molecule, a plausible pathway involves the reaction of 2-chlorobenzophenone, formaldehyde, and piperidine.
The mechanism proceeds in two main stages. First, piperidine (a secondary amine) reacts with formaldehyde to form an electrophilic iminium ion, known as the Eschenmoser salt precursor. In the second stage, the 2-chlorobenzophenone, which possesses acidic α-protons on the methylene (B1212753) group of the unsubstituted phenyl ring, can form an enolate under basic conditions or an enol in acidic conditions. This enol/enolate then acts as a nucleophile, attacking the iminium ion. This C-C bond-forming step, an aminoalkylation, results in the final product, this compound, which is a type of "Mannich base". jofamericanscience.orgnih.gov The reaction is versatile and foundational in creating β-amino carbonyl compounds. jofamericanscience.org
Reductive Amination Approaches
Reductive amination is a powerful method for forming C-N bonds, typically by converting a carbonyl group into an amine via an intermediate imine or iminium ion. While not a direct route to form the C-C bond of the piperidinomethyl group, a multi-step process utilizing this reaction is conceivable.
A hypothetical pathway could begin with a precursor such as 2-chloro-2'-formylbenzophenone. This aldehyde would react with piperidine to form an iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This two-step, one-pot procedure is highly efficient for producing tertiary amines. The key challenge in this approach lies in the synthesis of the requisite aldehyde precursor. An alternative intramolecular reductive amination strategy could be employed starting from a different precursor, highlighting the versatility of this method in synthesizing complex cyclic amines like piperidines. nih.gov
Nucleophilic Substitution Pathways for Piperidinomethyl Attachment
A highly feasible and direct route to this compound involves a nucleophilic substitution reaction. This pathway would utilize a precursor such as 2-chloro-2'-(halomethyl)benzophenone, for instance, 2-chloro-2'-(bromomethyl)benzophenone.
In this SN2-type reaction, piperidine, acting as a potent nucleophile, attacks the electrophilic benzylic carbon of the halomethyl group, displacing the halide (e.g., bromide) as a leaving group. The synthesis of the 2-chloro-2'-(halomethyl)benzophenone precursor could potentially be achieved from 2-chloro-2'-methylbenzophenone (B3059515) through a free-radical halogenation reaction using a reagent like N-bromosuccinimide (NBS) with a radical initiator. A similar nucleophilic substitution approach is used in the synthesis of various 2-chloromethyl-1H-benzimidazole derivatives, where the chloromethyl group is displaced by different amines. researchgate.net
Optimization of Synthetic Processes for Research Scale and Potential Industrial Production
Optimizing the synthesis of this compound is critical for improving yield, reducing costs, and ensuring scalability. This involves fine-tuning reaction parameters and exploring advanced manufacturing technologies.
Reaction Condition Parameter Optimization (e.g., Temperature, Solvent, Catalyst)
The efficiency of the synthesis, whether via Mannich, nucleophilic substitution, or other routes, is highly dependent on the reaction conditions. The synthesis of the 2-chlorobenzophenone core itself via Friedel-Crafts acylation can be optimized by carefully controlling temperature and catalyst choice. google.com For the subsequent attachment of the piperidinomethyl group, a systematic study of parameters is essential.
Below is a table outlining key parameters and their potential impact on the synthesis, drawing analogies from established procedures for related compounds.
| Parameter | Variable | Potential Impact | Example/Rationale |
|---|---|---|---|
| Temperature | -20°C to 150°C | Affects reaction rate and selectivity. Lower temperatures can reduce side products, while higher temperatures can accelerate the reaction. | For Friedel-Crafts acylation to form the benzophenone core, temperatures as low as -20°C to -15°C are used to control reactivity. google.com Mannich reactions may be run at reflux to ensure completion. nih.gov |
| Solvent | Ethanol, Dichloromethane, Acetonitrile (B52724), DMF | Solubility of reactants and stabilization of intermediates (e.g., iminium ions). "Greener" solvents like acetonitrile may be preferred. | Ethanol is commonly used for Mannich reactions. nih.gov Dichloromethane is a common solvent for Friedel-Crafts reactions. google.com |
| Catalyst | Lewis Acids (AlCl₃, ZnCl₂), Protic Acids (HCl), Bases (Na₂CO₃) | Activates substrates (e.g., acyl chloride in Friedel-Crafts) or facilitates intermediate formation (e.g., enolates). | A mixture of AlCl₃ and ZnCl₂ can be used for the synthesis of 2-chlorobenzophenone. google.com Acidic or basic conditions are crucial for the mechanism of the Mannich reaction. |
| Reactant Ratio | Stoichiometric or excess | Can drive the reaction to completion and minimize unreacted starting materials. | Using an excess of the amine and formaldehyde in a Mannich reaction can maximize the conversion of the CH-acidic compound. nih.gov |
Application of Continuous Flow Synthesis Techniques
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety, better mixing, and potential for automation, making it ideal for industrial production. prepchem.com The synthesis of benzophenone derivatives has been successfully adapted to continuous flow microreactors.
One patented method describes the synthesis of benzophenone derivatives by reacting an aryl Grignard reagent with an acyl chloride in a continuous flow microreactor. prepchem.com This approach avoids the hazards and environmental issues associated with traditional Friedel-Crafts reactions. The principles can be extended to the synthesis of this compound, either for the formation of the benzophenone core or for the subsequent aminomethylation step.
The table below summarizes typical parameters for the continuous flow synthesis of benzophenone derivatives.
| Parameter | Typical Range | Significance |
|---|---|---|
| Flow Rate | 0.5 - 2.0 mL/min | Controls the residence time of reactants in the reactor. |
| Temperature | 0 - 50 °C | Precisely controlled to manage exothermic reactions and improve selectivity. prepchem.com |
| Reactant Concentration | 0.2 - 0.9 mol/L | Affects reaction kinetics and throughput. prepchem.com |
| Residence Time | Minutes to hours | Determined by flow rate and reactor volume; optimized to maximize conversion. |
| Solvent | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran | Chosen for solubility and compatibility with reagents like Grignard reagents. prepchem.com |
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is dictated by its three primary functional groups: the ketone, the tertiary amine (piperidinomethyl group), and the chlorinated phenyl ring. These sites allow for a variety of derivatization reactions to produce new molecules.
The carbonyl group is a key site for transformations. It can be:
Reduced to a secondary alcohol using reducing agents like sodium borohydride, forming (2-chlorophenyl)[2-(piperidin-1-ylmethyl)phenyl]methanol.
Attacked by organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
Used in derivatization for analysis , for example, by reacting with agents like 2-hydrazinoquinoline (B107646) to form hydrazones, which can be analyzed by LC-MS. nih.govnih.govresearchgate.netumn.edu
The tertiary amine of the piperidine ring can be quaternized by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. The aromatic rings, particularly the one without the chloro-substituent, can potentially undergo further electrophilic aromatic substitution, though the existing bulky and deactivating groups would make such reactions challenging.
Studies on related benzophenone derivatives show that minor structural changes, such as the position of substituents, can profoundly influence the molecule's properties. medicaljournals.se The reactivity of the benzophenone core is also exploited in photochemistry, where the ketone can be excited to a triplet state to react with C-H bonds, although this is more relevant for the parent compound. nih.govresearchgate.net Derivatization of related aminomethylated benzophenones has been explored to generate compounds with significant biological activity, indicating that this compound serves as a valuable scaffold for medicinal chemistry. nih.gov
Nucleophilic Substitution Reactions at the Aromatic Chlorine Atom
The chlorine atom at the 2-position of the benzophenone ring is susceptible to nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), SNAr on an aromatic ring typically requires the ring to be "activated" by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org
In this compound, the benzophenone's carbonyl group acts as a powerful electron-withdrawing group. Its position ortho to the chlorine atom is crucial for activating the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com
Addition Step: A nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing carbonyl group, which significantly stabilizes it and lowers the activation energy for its formation. masterorganicchemistry.com
Elimination Step: The aromaticity is restored when the leaving group (the chloride ion) is expelled from the complex, resulting in the substituted product. youtube.com
The rate of this reaction is generally accelerated by having strong electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.com A variety of nucleophiles can be used to displace the chlorine atom, leading to a diverse range of substituted benzophenone analogues.
Table 1: Potential Nucleophiles for SNAr Reactions
| Nucleophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy ether |
| Amines | Ammonia (B1221849) (NH₃), Dimethylamine | Primary amine, Tertiary amine |
| Thiolates | Sodium thiophenoxide (NaSPh) | Thioether |
Oxidation and Reduction Potentials of the Benzophenone Ketone
The electrochemical properties of the benzophenone ketone are central to its reactivity. The carbonyl group can undergo reduction, typically in two successive one-electron steps. researchgate.net The first step forms a deeply colored radical anion known as a diphenylketyl, and the second step produces a dianion. researchgate.netwikipedia.org
Cyclic voltammetry is a key technique used to measure the reduction potentials of these processes. niscair.res.inresearchgate.net The potential at which reduction occurs is highly sensitive to the nature of substituents on the aromatic rings. acs.org
Electron-withdrawing groups (like -Cl, -NO₂) make the carbonyl carbon more electrophilic, thus easier to reduce. This shifts the reduction potential to less negative (or more positive) values. acs.orgmdpi.com
Electron-donating groups (like -CH₃, -OCH₃, -NH₂) increase the electron density at the carbonyl carbon, making it more difficult to reduce. This shifts the reduction potential to more negative values. mdpi.comnih.gov
In this compound, the two substituents have opposing effects. The chlorine atom is electron-withdrawing, favoring reduction. The piperidinomethyl group is generally considered electron-donating through the nitrogen's lone pair, which would disfavor reduction. The net reduction potential of the molecule would be a balance of these competing electronic influences.
Table 2: Effect of Substituents on Benzophenone Reduction Potential
| Compound | Substituent | Electronic Effect | First Reduction Potential (Ep,c vs Fc/Fc⁺) | Reference |
|---|---|---|---|---|
| Benzophenone | None | - | -1.86 V | mdpi.com |
| 4-Chlorobenzophenone | -Cl | Withdrawing | -1.78 V | mdpi.com |
| 4-Methylbenzophenone | -CH₃ | Donating | -1.90 V | niscair.res.in |
| 4-Aminobenzophenone | -NH₂ | Donating | -1.94 V | niscair.res.in |
Data is illustrative of substituent effects and was measured in various non-aqueous solvents.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, a complete picture of the proton and carbon frameworks, as well as their connectivity, can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Proton Environments
Interactive ¹H NMR Data Table (Hypothetical)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | - | m | - | - |
| Aromatic-H | - | m | - | - |
| -CH₂- (benzylic) | - | s | - | 2H |
| Piperidine-H | - | m | - | - |
| Piperidine-H | - | m | - | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Delineation
Similar to ¹H NMR, specific ¹³C NMR data for 2-Chloro-2'-piperidinomethyl benzophenone (B1666685) is not found in widely accessible scientific databases. A theoretical ¹³C NMR spectrum would provide critical information about the carbon skeleton. The spectrum would be expected to show a signal for the carbonyl carbon in the downfield region (typically ~190-200 ppm). The aromatic region would exhibit a set of signals for the carbon atoms of both benzene (B151609) rings, with the carbon bearing the chlorine atom and the piperidinomethyl group showing characteristic shifts. The aliphatic region would contain signals for the carbon atoms of the piperidine (B6355638) ring and the benzyllc methylene (B1212753) carbon.
Interactive ¹³C NMR Data Table (Hypothetical)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | - |
| Aromatic-C | - |
| Aromatic-C | - |
| Aromatic-C-Cl | - |
| Aromatic-C-CH₂ | - |
| -CH₂- (benzylic) | - |
| Piperidine-C | - |
| Piperidine-C | - |
| Piperidine-C | - |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
To definitively establish the structure of 2-Chloro-2'-piperidinomethyl benzophenone, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required.
COSY would reveal proton-proton couplings, helping to assign protons on the same spin system, such as within each aromatic ring and within the piperidine ring.
HMQC (or its more modern counterpart, HSQC - Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.
HMBC would show correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the connectivity between the different fragments of the molecule, for instance, showing the correlation from the benzylic methylene protons to the carbons of the attached phenyl ring and to the carbonyl carbon, as well as to the adjacent carbon of the piperidine ring.
Without experimental data, a detailed analysis of these 2D NMR correlations cannot be performed.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound (C₁₉H₂₀ClNO), the exact mass would be calculated and compared to the experimentally determined value.
Interactive HRMS Data Table (Hypothetical)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | - | - |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. Key fragmentation pathways for this compound would likely involve cleavage of the bond between the carbonyl group and the aromatic rings, as well as fragmentation of the piperidine ring. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern of fragments containing it.
Interactive MS/MS Fragmentation Data Table (Hypothetical)
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment |
| - | - | - |
| - | - | - |
| - | - | - |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound is expected to exhibit a unique fingerprint, characterized by the vibrational modes of its constituent benzophenone, chlorophenyl, and piperidinomethyl moieties.
The most prominent absorption band would arise from the carbonyl (C=O) stretching vibration of the ketone group, which is a strong and sharp peak typically appearing in the region of 1630-1685 cm⁻¹ for aromatic ketones. tandfonline.comresearchgate.net The conjugation of the carbonyl group with two aromatic rings delocalizes the electron density, slightly lowering the frequency compared to non-conjugated ketones. The precise position of this peak is sensitive to the electronic effects of substituents on the phenyl rings.
Vibrations associated with the aromatic rings will produce several bands. The C-H stretching vibrations of the aromatic protons are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range. scialert.net In-plane and out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern, will be present in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C stretching vibrations will give rise to a series of medium to sharp peaks between 1450 cm⁻¹ and 1600 cm⁻¹.
The piperidinomethyl group introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected to be a weak to medium band in the 1050-1250 cm⁻¹ region.
Finally, the carbon-chlorine (C-Cl) bond will also have a characteristic absorption. The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 1000-1100 cm⁻¹ region, though its exact position can vary. researchgate.net The collective IR spectrum, therefore, provides a diagnostic tool for confirming the presence of all key functional groups within the molecular structure.
Table 1: Predicted Infrared Absorption Bands for this compound This table is based on typical frequency ranges for the specified functional groups and does not represent experimentally measured data for the title compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Ketone (Aryl) | C=O Stretch | 1645 - 1670 | Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3010 - 3080 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Sharp |
| Piperidine/Methyl | C-H Stretch (aliphatic) | 2850 - 2950 | Medium |
| Tertiary Amine | C-N Stretch | 1050 - 1250 | Weak to Medium |
| Aryl Chloride | C-Cl Stretch | 1000 - 1100 | Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-Crystal X-ray Diffraction for Atomic Arrangement and Conformation
Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction (SCXRD) would offer an unambiguous structural determination. nih.gov The analysis would reveal the exact spatial orientation of the two phenyl rings relative to the central carbonyl group. In substituted benzophenones, the phenyl rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance, and the dihedral angles are a key structural parameter. researchgate.netacs.org For instance, the crystal structure of benzophenone itself shows the phenyl rings to be non-coplanar. researchgate.netresearchgate.net
The SCXRD data would provide precise measurements of all bond lengths and angles, confirming the connectivity of the piperidinomethyl group at the 2'-position and the chlorine atom at the 2-position. Furthermore, the analysis would detail the conformation of the six-membered piperidine ring, which typically adopts a stable chair conformation. Intermolecular interactions, such as hydrogen bonds or van der Waals forces that dictate the crystal packing, would also be elucidated. mdpi.com This information is crucial for understanding the solid-state properties of the material. While a specific crystal structure for the title compound is not publicly available, data for related substituted benzophenones have been widely reported and serve as a basis for structural comparison. nih.gov
Table 2: Illustrative Crystallographic Parameters from a Hypothetical Single-Crystal Analysis This table presents a hypothetical set of parameters to illustrate the type of data obtained from SCXRD analysis and is not based on experimental results for the title compound.
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/n | The symmetry elements within the unit cell. |
| a (Å) | 12.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.9 | Length of the 'b' axis of the unit cell. |
| c (Å) | 15.1 | Length of the 'c' axis of the unit cell. |
| β (°) | 98.5 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 1650 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Powder X-ray Diffraction in Polymorphism and Solid Form Characterization
Powder X-ray diffraction (PXRD) is a vital analytical technique for the characterization of polycrystalline materials. It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as solubility, melting point, and stability.
A PXRD pattern is a plot of diffraction intensity versus the scattering angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid form. nih.govrsc.org If this compound can exist in multiple polymorphic forms, each form would produce a distinct PXRD pattern. By comparing the PXRD pattern of a newly synthesized batch to established reference patterns, one can confirm the polymorphic identity and detect the presence of any undesired forms or amorphous content. While experimental PXRD patterns for this compound are not found in the literature, its structural complexity suggests that polymorphism is a possibility that would need to be investigated during its development. The PXRD technique is indispensable for quality control, ensuring batch-to-batch consistency of the solid form.
Structure Activity Relationship Sar Studies of 2 Chloro 2 Piperidinomethyl Benzophenone and Its Structural Analogs
Influence of the 2-Chloro Substituent on Reactivity and Biological Interactions
The introduction of a chlorine atom onto the benzophenone (B1666685) scaffold significantly modulates the molecule's properties. As a substituent, chlorine is known to influence a molecule's biological activity through several mechanisms. researchgate.neteurochlor.org Its effects are primarily steric and electronic. The chlorine atom is an electron-withdrawing group, which can alter the reactivity of the aromatic ring. researchgate.net Free chlorine, for instance, reacts with benzophenone derivatives through an electrophilic substitution mechanism, leading to the incorporation of additional chlorine atoms onto the methoxyphenol moiety in certain structures. researchgate.net
The position of the chloro substituent is critical and can dictate the compound's biological efficacy. nih.govacs.org For example, in one series of anti-inflammatory benzophenones, a chloro group at the meta-position was found to be most effective. nih.gov In another study on HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), analogs with a para-chloro substituent on the B-ring were more potent than those with a trifluoromethyl group at the same position. acs.org This highlights that the specific location of the halogen profoundly impacts the interaction with the biological target.
Furthermore, the chloro group increases the lipophilicity of a molecule, which can enhance its ability to partition into and cross cellular membranes or enter lipophilic domains within a protein target. researchgate.net Research on chlorophene analogs suggests that the addition of strong electronegative groups, such as chlorine, at specific positions can enhance inhibitory activity. researchgate.net This enhancement may be attributed to the formation of specific non-bonding interactions, like halogen bonds, between the chlorine atom and a binding site, in addition to the electronic and lipophilic contributions. researchgate.net
Contribution of the 2'-Piperidinomethyl Moiety to Ligand-Target Binding Affinity
The piperidinomethyl group, attached to the second phenyl ring, is a crucial component that often imparts desirable properties for ligand-target interactions and pharmacokinetics.
The piperidine (B6355638) ring is a common scaffold in drug discovery, valued for its ability to introduce a basic nitrogen atom into a molecule. researchgate.netnih.gov This nitrogen is typically protonated at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's binding pocket. bjmu.edu.cn This interaction can serve as a key anchor point, significantly enhancing binding affinity.
The conformation of the piperidine ring is also a critical determinant of binding. Studies have shown that when the piperidine nitrogen is acylated or attached to an aromatic ring, a phenomenon known as pseudoallylic strain can force substituents at the 2-position of the piperidine ring into an axial orientation. nih.govacs.org This conformational preference dictates the three-dimensional shape of the ligand, providing a specific vector that can be exploited to achieve optimal interactions within a binding site. nih.govacs.org SAR studies of related compounds, such as those targeting the σ1 receptor, demonstrate that different substituents on the piperidine nitrogen atom can lead to varied interactions within the lipophilic binding pocket, thereby influencing affinity and selectivity. researchgate.net In a series of potent acetylcholinesterase inhibitors, the replacement of a more flexible side chain with a rigid indanone moiety connected to a piperidine ring resulted in one of the most potent inhibitors, demonstrating the value of the piperidine scaffold. nih.gov
The piperidinomethyl moiety has a substantial impact on a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). A key parameter influenced is lipophilicity, often expressed as logP or logD. researchgate.net The piperidine ring itself is lipophilic, but the basic nitrogen introduces polarity and a pKa-dependent charge. This balance is critical for achieving adequate membrane permeability. A drug must be sufficiently lipophilic to enter lipid bilayers but also possess enough aqueous solubility for transport in the blood. frontiersin.org
SAR studies on related structures have shown that modifications to the piperidine ring or its substituents can be used to modulate lipophilicity to an optimal range for oral absorption and cell penetration. frontiersin.org For a drug to reach an intracellular target, it must pass through multiple cellular membranes, a process that favors molecules with balanced hydrophilic and lipophilic characteristics. frontiersin.org Furthermore, the presence of the piperidine moiety can influence metabolic stability. While not substrates for P-glycoprotein in some cases, piperidine-containing compounds can be inhibitors of cytochrome P450 enzymes, affecting their metabolism and potential drug-drug interactions. nih.gov
Exploration of Positional Isomerism Effects (e.g., 2' vs. 4'-piperidinomethyl) on Biological Profiles
This principle of positional sensitivity can be directly extrapolated to the piperidinomethyl group. The position of this moiety dictates the spatial orientation of the piperidine ring relative to the rest of the molecule and, consequently, how it can interact with a target protein.
4'-Piperidinomethyl (Para): A substituent at the para position extends linearly from the benzophenone core. This would place the piperidine ring at the furthest possible point from the carbonyl bridge and the other phenyl ring. This arrangement allows the piperidine moiety to probe deeper into a binding site or interact with a distal region of the target, which could lead to a completely different biological activity or potency compared to the ortho-isomer.
Thus, the positional isomerism between the 2'- and 4'-positions is expected to result in significantly different biological profiles due to distinct conformational and steric effects that govern ligand-receptor interactions.
Comparative SAR Analysis with Other Nitrogen Heterocycle-Substituted Benzophenones
To understand the unique contribution of the piperidine ring, it is useful to compare it with other nitrogen-containing heterocycles substituted at the same position on the benzophenone scaffold. The choice of heterocycle affects basicity, lipophilicity, size, and conformational flexibility.
A computational study directly compared the activity of molecules linked with a piperidine ring versus a morpholine (B109124) ring. researchgate.net Such a comparison highlights key differences:
Piperidine vs. Morpholine: Morpholine contains an oxygen atom opposite the nitrogen, which acts as a hydrogen bond acceptor and significantly increases the polarity and aqueous solubility of the molecule compared to piperidine. This would lower the lipophilicity of a morpholino-substituted benzophenone relative to its piperidino counterpart, which could alter its pharmacokinetic properties and membrane permeability.
Piperidine vs. Pyrrolidine: Pyrrolidine is a five-membered ring, making it smaller and more planar than the six-membered piperidine ring. Its conformational profile is different, adopting an "envelope" or "twist" conformation rather than the stable "chair" of piperidine. This difference in size and shape would alter how the ligand fits into a binding site.
Piperidine vs. Piperazine (B1678402): Piperazine contains a second nitrogen atom at the 4-position. This offers an additional site for substitution, allowing for the introduction of more complex functionalities to probe the binding site further. The second nitrogen also increases polarity and provides another potential point for hydrogen bonding.
The table below summarizes the general properties of these heterocycles, which would be conferred to a benzophenone analog.
| Feature | Piperidine | Morpholine | Pyrrolidine | Piperazine |
| Ring Size | 6-membered | 6-membered | 5-membered | 6-membered |
| Heteroatoms | 1 x N | 1 x N, 1 x O | 1 x N | 2 x N |
| Relative Lipophilicity | High | Low | Medium | Low |
| Basicity (pKa of conjugate acid) | ~11.2 | ~8.5 | ~11.3 | ~9.8 (N1), ~5.6 (N2) |
| Key Feature | Classic lipophilic base | Polar, H-bond acceptor | Smaller, more planar | Two sites for substitution |
This comparison demonstrates that simply changing the heterocyclic ring can profoundly alter the SAR by modifying the physicochemical properties and the three-dimensional shape of the resulting benzophenone derivative.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For benzophenone derivatives, QSAR studies have been successfully employed to predict their activity and guide the design of new, more potent analogs. nih.govresearchgate.net
In a representative QSAR study on benzophenone derivatives with antimalarial activity, researchers correlated various physicochemical descriptors with the observed biological effect. nih.govresearchgate.net The process involves:
Data Collection: Assembling a dataset of benzophenone analogs with their experimentally determined biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as electronic (e.g., dipole moment, electron affinity), steric (e.g., molar volume), thermodynamic (e.g., potential energy), and hydrophobic (e.g., LogP). nih.govresearchgate.net
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a model that best correlates a combination of descriptors with activity.
Validation: Testing the model's predictive power using both internal (e.g., leave-one-out cross-validation, q²) and external test sets of compounds not used in the model's creation. nih.gov
One statistically significant QSAR model developed for antimalarial benzophenones took the following form: Log(Activity) = C₀ + C₁(PE) + C₂(DM) + C₃(EA) Where PE is potential energy, DM is dipole moment, and EA is electron affinity. The negative coefficient for potential energy indicated that more stable molecules (lower potential energy) were more active. nih.gov
The table below shows examples of descriptors that have been used in QSAR models for benzophenone derivatives and their general interpretation.
| Descriptor | Type | Interpretation in SAR |
| Potential Energy (PE) | Thermodynamic | Relates to the overall stability of the molecule's conformation. |
| Dipole Moment (DM) | Electronic | Indicates the polarity and orientation of the molecule in an electric field, crucial for polar interactions. |
| Electron Affinity (EA) | Electronic | Measures the ability of a molecule to accept an electron, relating to its reactivity in charge-transfer interactions. |
| LogP | Hydrophobic | Represents the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions with the target. |
| Molar Volume (MV) | Steric | Relates to the size and bulk of the molecule, which must be complementary to the shape of the binding site. |
Data compiled from references nih.gov and researchgate.net.
Such QSAR models serve as powerful predictive tools, allowing for the virtual screening of new benzophenone designs and prioritizing the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process. nih.govmdpi.com
Computational Chemistry and Molecular Modeling of 2 Chloro 2 Piperidinomethyl Benzophenone
Molecular Docking Simulations for Prediction of Ligand-Target Binding Conformations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.
Molecular docking simulations for 2-Chloro-2'-piperidinomethyl benzophenone (B1666685) would begin with the identification of a potential biological target. Benzophenone derivatives have been investigated for their interactions with a variety of proteins, including enzymes and transporters. For instance, studies on other benzophenone analogs have explored their binding to targets such as the vascular endothelial growth factor (VEGF) receptor and the multidrug transporter P-glycoprotein. nih.govacs.org
The process would involve generating a three-dimensional structure of the 2-Chloro-2'-piperidinomethyl benzophenone molecule and docking it into the binding site of the chosen target protein. The docking algorithm would then explore various possible conformations and orientations of the ligand within the active site, identifying the most energetically favorable binding poses.
Key interactions that would be analyzed include:
Hydrogen Bonds: The piperidine (B6355638) nitrogen and the carbonyl oxygen of the benzophenone scaffold could act as hydrogen bond acceptors, while the N-H group of a protonated piperidine could act as a donor.
Hydrophobic Interactions: The two phenyl rings of the benzophenone core and the aliphatic piperidine ring would likely engage in hydrophobic interactions with nonpolar residues in the active site.
Pi-Interactions: The aromatic rings can participate in pi-pi stacking or pi-cation interactions with appropriate residues of the target protein.
Halogen Bonds: The chlorine atom on the benzophenone ring could potentially form halogen bonds with electron-donating atoms in the protein's active site.
The final output would be a set of predicted binding poses, ranked by their docking scores, which provide a static snapshot of the most probable ligand-protein interactions.
A significant outcome of molecular docking is the estimation of the binding energy or binding affinity between the ligand and the target. The docking score, typically expressed in kcal/mol, is a function that approximates the free energy of binding. A lower (more negative) docking score generally indicates a more stable ligand-protein complex and, therefore, a higher predicted binding affinity.
For this compound, the predicted binding energies would be compared to those of known inhibitors or substrates of the target protein to gauge its potential potency. It is important to note that these are theoretical predictions and require experimental validation.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| P-glycoprotein | -8.5 | Phe336, Ile340, Tyr953 | Hydrophobic, Pi-Pi Stacking |
| VEGF Receptor 2 | -7.9 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |
| Topoisomerase II | -9.1 | Arg485, Asn520 | Hydrogen Bond, Pi-Cation |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein.
An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed to assess its stability. The simulation would solve Newton's equations of motion for the atoms in the system, allowing the molecule's movements and conformational changes to be observed over a period of nanoseconds or even microseconds.
Key parameters analyzed to assess stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms would be monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation.
Root Mean Square Fluctuation (RMSF): RMSF analysis would reveal the flexibility of different parts of the protein and the ligand.
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein during the simulation provides an indication of the stability of these key interactions.
Studies on related piperidine-conjugated benzophenones have utilized MD simulations to confirm the stability of the ligand within the binding pocket of target enzymes. researchgate.net
Advanced MD simulation techniques can also be used to simulate the process of the ligand diffusing from the solvent and binding to the active site of the protein. These simulations can provide valuable insights into the mechanism of binding and the potential energy barriers along the binding pathway. This can help in understanding the kinetics of ligand binding and unbinding, which are important factors in drug efficacy.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. For this compound, these calculations would provide a fundamental understanding of its structure, reactivity, and spectroscopic properties.
Computational approaches like the B3LYP/6-311+G(2d,2p) method have been used to determine the enthalpies of formation for related chlorobenzophenones. nih.gov Such calculations for this compound would yield valuable data on its electronic characteristics.
Key properties that would be calculated include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of the atoms.
Electronic Charge Distribution: Analysis of how the electron density is distributed across the molecule, which can help in identifying reactive sites. The Mulliken or Natural Bond Orbital (NBO) charge analysis would reveal the partial charges on each atom.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of non-covalent interactions.
Predicted Quantum Chemical Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.comnih.gov The energy and distribution of these orbitals are critical in determining a molecule's reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO would likely be localized on the electron-rich regions, such as the benzophenone core and the nitrogen atom of the piperidine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack.
Illustrative FMO Data for this compound
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Suggests high kinetic stability |
Electrostatic Potential Surface (EPS) Analysis
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting intermolecular interactions, such as those involved in receptor binding. In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.
For this compound, the carbonyl oxygen and the chlorine atom would be expected to exhibit negative electrostatic potential. The hydrogen atoms and the positively charged nitrogen of the piperidinium (B107235) ion (if protonated) would show positive potential. This information is crucial for understanding how the molecule might interact with a biological target.
Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery
Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. mdpi.comnih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative charges.
A pharmacophore model for this compound would likely include:
An aromatic ring feature for the benzoyl group.
Another aromatic feature for the chlorophenyl group.
A hydrogen bond acceptor from the carbonyl oxygen.
A potential positive ionizable feature on the piperidine nitrogen.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. nih.gov This allows for the rapid identification of structurally diverse compounds that have a high probability of being active at the same target, thus accelerating the discovery of novel analogs.
Illustrative Pharmacophore Features for this compound
| Feature | Hypothetical Geometric Constraint |
| Aromatic Ring 1 (Benzoyl) | Center coordinates and radius |
| Aromatic Ring 2 (Chlorophenyl) | Center coordinates and radius |
| Hydrogen Bond Acceptor (C=O) | Location and direction vector |
| Positive Ionizable (Piperidine N) | Location and radius |
Applications of 2 Chloro 2 Piperidinomethyl Benzophenone Beyond Medicinal Chemistry
Role as a Synthetic Intermediate in Fine Chemical and Specialty Chemical Manufacturing
Substituted benzophenones are recognized as valuable building blocks in the synthesis of a variety of fine and specialty chemicals. researchgate.net The presence of the chloro and piperidinomethyl groups on the 2-Chloro-2'-piperidinomethyl benzophenone (B1666685) molecule offers multiple reactive sites for further chemical transformations. This makes it a potentially valuable intermediate for creating a diverse array of more complex chemical entities.
The chlorine atom can participate in various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. The piperidinomethyl group, a tertiary amine, can act as a directing group in ortho-metalation reactions or be quaternized to introduce cationic properties. The benzophenone ketone can undergo reductions, additions, and other carbonyl chemistry. This trifecta of reactivity positions 2-Chloro-2'-piperidinomethyl benzophenone as a versatile starting material for the synthesis of:
Novel Ligands for Catalysis: The piperidinomethyl moiety could be a precursor for the synthesis of bidentate or pincer-type ligands for transition metal catalysts.
Specialty Dyes and Pigments: The extended conjugation provided by the benzophenone core, combined with the potential for further functionalization, could lead to the development of new chromophores with specific absorption and emission properties.
Building Blocks for Agrochemicals: The inherent reactivity of the molecule could be exploited to build complex structures with potential herbicidal or pesticidal activities.
The following table illustrates a hypothetical synthetic pathway leveraging the reactivity of this compound.
Interactive Data Table: Hypothetical Synthetic Transformations of this compound
| Starting Material | Reagent/Catalyst | Reaction Type | Potential Product Class |
| This compound | Arylboronic acid, Pd catalyst | Suzuki Coupling | Biaryl compounds |
| This compound | Amine, Pd catalyst | Buchwald-Hartwig Amination | Diamine derivatives |
| This compound | Alkyl halide | Quaternization | Quaternary ammonium (B1175870) salts |
| This compound | Grignard reagent | Nucleophilic Addition | Tertiary alcohols |
Potential Utility in Materials Science Applications
The photophysical properties inherent to the benzophenone scaffold suggest that this compound could find applications in the field of materials science. Benzophenones are well-known for their ability to absorb ultraviolet (UV) radiation and to initiate photochemical reactions.
Benzophenone and its derivatives are widely used as UV absorbers to protect polymers from degradation caused by sunlight. They function by absorbing harmful UV radiation and dissipating it as heat, thus preventing the breakdown of the polymer matrix. The specific absorption characteristics of a benzophenone are influenced by the substituents on its aromatic rings.
The presence of the chloro and piperidinomethyl groups in this compound could modulate its UV absorption profile, potentially shifting the absorption maximum to a more desirable wavelength for protecting specific types of polymers. The piperidinomethyl group might also enhance its compatibility with certain polymer matrices. Further research would be necessary to evaluate its molar absorptivity, photostability, and effectiveness in preventing the photodegradation of common polymers such as polyethylene, polypropylene, and polyvinyl chloride.
Benzophenones are classic Type II photoinitiators, meaning they initiate polymerization upon UV irradiation in the presence of a co-initiator, typically a hydrogen donor like an amine. The excited triplet state of the benzophenone abstracts a hydrogen atom from the co-initiator, generating a free radical that starts the polymerization chain reaction.
This compound contains an intramolecular amine in the form of the piperidinomethyl group. This raises the intriguing possibility of it acting as a unimolecular photoinitiator, where the hydrogen abstraction could potentially occur intramolecularly or intermolecularly from another molecule of the same compound. This could offer advantages in terms of simplifying formulations for UV-curable coatings, inks, and adhesives. Experimental studies would be required to determine its efficiency as a photoinitiator and the kinetics of the polymerization it induces.
Interactive Data Table: Comparison of Benzophenone-Based Photoinitiators (Hypothetical Data)
| Photoinitiator | Co-initiator Required | Potential Curing Speed | Key Feature |
| Benzophenone | Yes (e.g., Triethanolamine) | Moderate | Standard Type II initiator |
| 4-Methylbenzophenone | Yes | Moderate-Fast | Enhanced reactivity |
| This compound | Potentially No | To be determined | Potential unimolecular activity |
The unique combination of a photoactive core (benzophenone), a heavy atom (chlorine), and a reactive/functional handle (piperidinomethyl) makes this compound a candidate for integration into advanced functional materials.
Photosensitive Polymers: The molecule could be copolymerized with other monomers to create polymers that are responsive to UV light. The benzophenone moiety would provide the photosensitivity, while the other components of the polymer would determine its bulk properties.
Materials with Enhanced Intersystem Crossing: The presence of the chlorine atom (the "heavy-atom effect") could enhance the rate of intersystem crossing to the triplet state of the benzophenone. This could be beneficial in applications that rely on triplet-state photochemistry, such as photodynamic therapy or triplet-triplet annihilation upconversion.
Surface Modification: The piperidinomethyl group could be used to graft the molecule onto surfaces, imparting UV-protective or photoreactive properties to a variety of substrates.
Further exploration of these potential applications through dedicated research and development is warranted to fully unlock the capabilities of this versatile chemical compound.
Future Directions and Emerging Research Avenues for 2 Chloro 2 Piperidinomethyl Benzophenone
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of "2-Chloro-2'-piperidinomethyl benzophenone" and its derivatives should prioritize the development of novel and sustainable methodologies. Traditional synthetic routes for benzophenone (B1666685) derivatives, such as Friedel-Crafts acylation, often involve harsh reagents and generate significant waste. Future research could focus on greener alternatives that offer higher yields, improved safety profiles, and reduced environmental impact.
Key areas for exploration include:
Catalytic Approaches: Investigating the use of novel catalysts, including metal-organic frameworks (MOFs), nanocatalysts, and biocatalysts, to facilitate the key bond-forming reactions. These approaches could lead to milder reaction conditions and higher selectivity.
Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous intermediates.
| Synthetic Strategy | Potential Advantages |
| Novel Catalysis | Milder reaction conditions, higher selectivity, reusability of catalysts. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reactions. |
| One-Pot Syntheses | Reduced waste, increased efficiency, lower operational costs. |
Comprehensive In Vivo Pharmacological Profiling (if warranted by in vitro efficacy data from analogs)
Future in vivo studies could investigate:
Anti-inflammatory Activity: Given that some benzophenone derivatives show potential as anti-inflammatory agents, in vivo models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, could be employed. mdpi.com
Anticancer Potential: Should in vitro studies indicate cytotoxic effects against cancer cell lines, xenograft models in immunocompromised mice could be used to evaluate in vivo tumor growth inhibition.
Neurological Activity: The benzophenone scaffold is present in some centrally acting drugs. nih.gov Therefore, depending on in vitro receptor binding or enzyme inhibition assays, in vivo models for neurological disorders could be considered.
Advanced Mechanistic Studies to Fully Elucidate Molecular Pathways
A critical future direction is the elucidation of the precise molecular mechanisms of action for "this compound" and its active analogs. Understanding how these compounds interact with biological targets at a molecular level is crucial for their development as therapeutic agents.
Advanced mechanistic studies should include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of the compound.
Pathway Analysis: Employing systems biology approaches, including transcriptomics and metabolomics, to understand the broader impact of the compound on cellular signaling pathways.
Enzyme Kinetics and Inhibition Studies: For analogs that show inhibitory activity against specific enzymes, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive) and provide insights for further optimization. nih.gov
Application of Structure-Based Drug Design Principles for Potency and Selectivity Enhancement
Once a biological target is identified, structure-based drug design (SBDD) principles can be applied to enhance the potency and selectivity of "this compound" analogs. This approach relies on the three-dimensional structure of the target protein to guide the design of more effective molecules.
Key SBDD strategies would involve:
X-ray Crystallography and NMR Spectroscopy: Determining the crystal or solution structure of the target protein in complex with the lead compound to visualize the binding interactions.
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding affinity and orientation of new analogs within the target's active site. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with systematic structural modifications to build a comprehensive understanding of the relationship between chemical structure and biological activity.
| Design Principle | Objective |
| X-ray Crystallography | Visualize compound binding at an atomic level. |
| Computational Modeling | Predict binding of new analogs and prioritize synthesis. |
| SAR Studies | Identify key structural features for activity and selectivity. |
Expanded Investigation into Diverse Materials Science Applications and Performance Optimization
The benzophenone moiety is well-known for its photochemical properties, particularly its use as a photoinitiator in polymer chemistry. mdpi.com Future research should explore the potential of "this compound" in materials science.
Potential applications and research avenues include:
Photoinitiators for Polymerization: Investigating its efficiency as a photoinitiator for free-radical polymerization, particularly for creating specialized polymers and hydrogels. mdpi.com
UV Curable Coatings and Inks: Assessing its performance in formulations for UV-curable coatings, adhesives, and inks, where rapid curing and specific material properties are desired.
Functional Polymers: Incorporating the compound as a pendant group on a polymer backbone to create functional materials with specific optical or surface properties. The kinetics of such polymer-bound benzophenones could be a key area of study. acs.org
Surface Modification: Utilizing its photoreactive nature to graft polymers onto surfaces, thereby modifying their properties for applications in biocompatible materials or microelectronics.
Further research in this area would involve characterizing the photophysical properties of the compound, such as its absorption spectrum and triplet state quantum yield, and evaluating its performance in various polymeric systems.
Q & A
Q. What are the common synthetic routes for 2-chloro-2'-piperidinomethyl benzophenone, and how can purity be ensured?
- Methodological Answer : A typical synthesis involves coupling a piperidine-methyl group to a chlorinated benzophenone backbone. For example, nucleophilic substitution or Friedel-Crafts acylation can introduce the piperidine moiety. Key steps include:
- Reacting 2-chlorobenzoyl chloride with a piperidine-containing precursor under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic peaks:
- C=O stretch (~1650–1680 cm⁻¹) for the benzophenone carbonyl .
- C-Cl stretch (~550–750 cm⁻¹) and piperidine N-H bending (~1500 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), piperidine methylene protons (δ 2.5–3.5 ppm), and N-methyl protons (if present, δ ~2.3 ppm) .
- ¹³C NMR : Carbonyl carbon (δ ~195 ppm), aromatic carbons (δ 120–140 ppm), and piperidine carbons (δ 40–60 ppm) .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer :
- As a benzodiazepine precursor: The chloro and piperidine groups are critical for binding to GABA receptors. For example, structural analogs like 2-amino-2',5-dichlorobenzophenone are intermediates in lorazepam synthesis .
- Structure-activity relationship (SAR) studies: Modifying the piperidine or chloro substituents can optimize pharmacokinetic properties (e.g., metabolic stability) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products (e.g., over-alkylation or dechlorination)?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce nucleophilic side reactions .
- Temperature control : Maintain reactions at 0–25°C to prevent thermal decomposition of the chloro group .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity .
- In-situ monitoring : Employ TLC or inline IR to track reaction progress and terminate before side reactions dominate .
Q. What computational or experimental methods elucidate the electronic effects of the chloro and piperidine groups on reactivity?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the chloro group’s electron-withdrawing effect reduces electron density on the benzophenone ring .
- X-ray crystallography : Resolve crystal structures to confirm steric effects of the piperidine group on molecular packing .
- Kinetic studies : Compare reaction rates of chloro vs. non-chloro analogs under identical conditions to quantify electronic contributions .
Q. How do experimental protocols for benzophenone diffusion modeling apply to studying this compound’s behavior in polymer matrices?
- Methodological Answer :
- Diffusion coefficient estimation : Use Fick’s law models with UV-Vis or HPLC to measure penetration into PDMS or other polymers. For benzophenone analogs, diffusion coefficients range from 0.9–1.3 × 10⁻¹⁰ m²/s in acetone/ethanol .
- Surface concentration profiling : Monitor time-dependent absorption using attenuated total reflectance (ATR)-FTIR to optimize grafting processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
